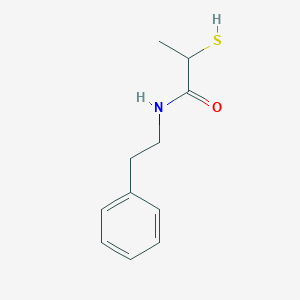
N-(2-Phenylethyl)-2-sulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Phenylethyl)-2-sulfanylpropanamide is an organic compound that belongs to the class of amides It features a phenylethyl group attached to a sulfanylpropanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethyl)-2-sulfanylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-phenylethylamine with 2-sulfanylpropanoic acid under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of immobilized enzymes or catalysts can enhance the efficiency of the reaction, reducing the need for harsh chemicals and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Phenylethyl)-2-sulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
N-(2-Phenylethyl)-2-sulfanylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of N-(2-Phenylethyl)-2-sulfanylpropanamide involves its interaction with specific molecular targets. The phenylethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The sulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenyl-N-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl)
- N-Phenyl-N-(2-phenylethyl)piperidin-4-yl]propanamide (fentanyl)
- N-Phenyl-N-(2-phenylethyl)piperidin-4-yl]butanamide (butyrfentanyl)
Uniqueness
N-(2-Phenylethyl)-2-sulfanylpropanamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to other similar compounds. This feature allows for unique applications and interactions in both chemical and biological contexts .
Propriétés
Numéro CAS |
60977-84-6 |
|---|---|
Formule moléculaire |
C11H15NOS |
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
N-(2-phenylethyl)-2-sulfanylpropanamide |
InChI |
InChI=1S/C11H15NOS/c1-9(14)11(13)12-8-7-10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3,(H,12,13) |
Clé InChI |
HYGAUGSJFTUBPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCCC1=CC=CC=C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




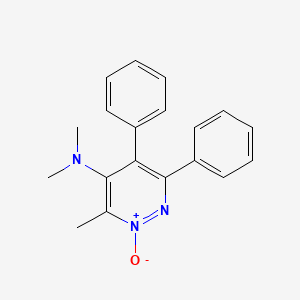
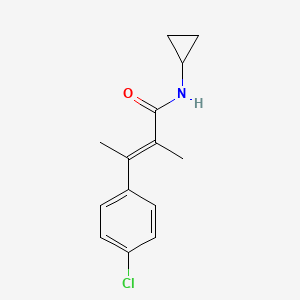

![(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14618226.png)
![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)

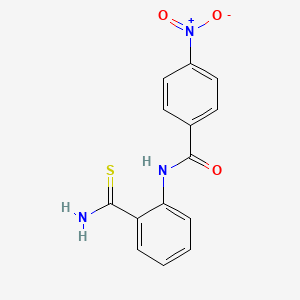
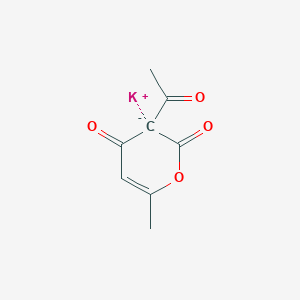
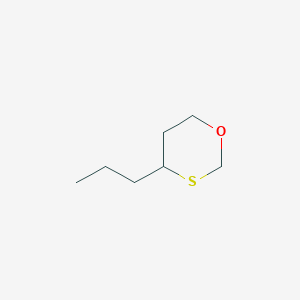
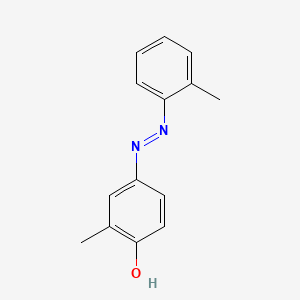

![1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14618281.png)
